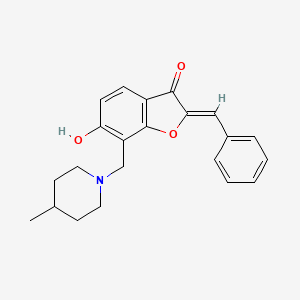

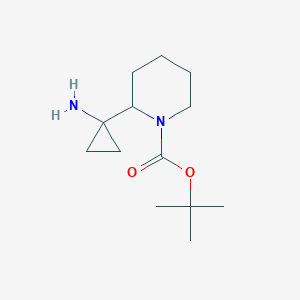

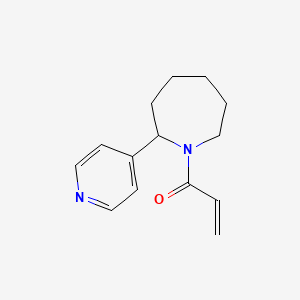

![molecular formula C16H20N2O B2409117 N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797740-83-0](/img/structure/B2409117.png)

N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. This compound was first identified in the 1980s and has since been the subject of numerous scientific studies aimed at understanding its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Alpha7 Nicotinic Acetylcholine Receptor Agonists

Research led by Wishka et al. (2006) identified a compound structurally related to "N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide" as a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR). This compound demonstrated in vitro efficacy and potential for treating cognitive deficits in schizophrenia, characterized by rapid brain penetration and high oral bioavailability in rats (Wishka et al., 2006).

Enantiopure Pyrrolizidinone Amino Acid Synthesis

Dietrich and Lubell (2003) developed an efficient synthesis method for enantiopure pyrrolizidinone amino acids, which can serve as conformationally rigid dipeptide surrogates. This synthesis is significant for exploring conformation-activity relationships in biologically active peptides, showcasing the versatility of related bicyclic structures in molecular design (Dietrich & Lubell, 2003).

Polyamide and Copolymer Synthesis

Hashimoto et al. (1988) explored the anionic polymerization of a bicyclic oxalactam, leading to a hydrophilic polyamide with an acyllactam-type growable chain end. This research illustrates the compound's application in polymer science, particularly in creating block copolymers with hydrophilic polyamide segments, affecting their thermal behavior and crystallization properties (Hashimoto et al., 1988).

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-11-6-7-13(10-12(11)2)17-16(19)18-14-4-3-5-15(18)9-8-14/h3-4,6-7,10,14-15H,5,8-9H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESYIGRDYBIFJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2C3CCC2C=CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2409035.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2409038.png)

![N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409046.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2409055.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2409057.png)